molecular formula C26H28O14 B1230585 Schaftoside CAS No. 207461-10-7

Schaftoside

カタログ番号 B1230585
CAS番号: 207461-10-7
分子量: 564.5 g/mol
InChIキー: MMDUKUSNQNWVET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin belongs to the class of organic compounds known as flavonoid 8-c-glycosides. Flavonoid 8-C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to 8-position of a 2-phenylchromen-4-one flavonoid backbone. 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin is primarily located in the cytoplasm. Outside of the human body, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin can be found in herbs and spices. This makes 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin a potential biomarker for the consumption of this food product.
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-8-(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is a member of flavonoids and a C-glycosyl compound.

科学的研究の応用

Metabolic Processes and Kidney Stone Treatment

Schaftoside, identified as a flavone-C-glycoside, has been studied for its role in treating calcium oxalate kidney stones. A study using a UHPLC-Q-TOF-MS/MS method found significant differences in the metabolites of schaftoside in healthy and model rats. This research is crucial for understanding schaftoside's metabolic process and its potential clinical application for kidney stone treatment (Liu et al., 2020).

Chemical Structure Analysis

Schaftoside's structure was explored in a study identifying it as 6-O-β- d -glucopyranosyl-8-α- l -arabinopyranosylapigenin. This identification was achieved through oxidative degradation and spectroscopic investigations, which provide a foundation for understanding its biochemical properties (Chopin et al., 1974).

Gallstone Prevention

A study on the effects of schaftoside in preventing cholesterol gallstone disease in mice found that it increased biliary levels of bile salts and reduced cholesterol levels, thereby lowering the cholesterol saturation index. This indicates schaftoside's potential in treating gallstone diseases (Liu et al., 2017).

Synthesis Techniques

The effective total synthesis of schaftoside, using a scalable approach from (±)-naringenin, was developed, highlighting a method for large-scale production of this bioactive compound (Shang et al., 2021).

Neuroinflammation and Stroke Treatment

Schaftoside has shown potential in treating neuroinflammation associated with ischemic stroke. A study found that schaftoside reduced proinflammatory cytokines in BV2 microglia cells, suggesting its effectiveness in stroke intervention (Zhou et al., 2019).

Plant Defense and Biosynthesis Pathway

Research on the biosynthesis of (iso)schaftosides in plants indicated that these compounds are important for plant defense. This study provided insights into the enzymatic pathway for synthesizing these bioactive compounds in higher plants (Wang et al., 2020).

Cerebral Ischemia-Reperfusion Injury

A study on schaftoside's effects on cerebral ischemia-reperfusion injury found that it enhances autophagy, reduces apoptosis, and decreases inflammation through the AMPK/mTOR pathway. This suggests its potential as a neuroprotective agent (Zhang et al., 2022).

Pharmacokinetic Modelling

A physiologically based pharmacokinetic model of schaftoside was developed to simulate its plasma concentration profile, providing insights for dosage selection in different populations and highlighting its antilithic and antioxidant effects (Li et al., 2022).

Environmental Influence on Schaftoside Content

Resource Management and Quality Evaluation

Research on the resource management of Desmodium styracifolium, a major source of schaftoside, underscores the importance of ecological protection and standardized cultivation to ensure quality and sustainability (Chun-rong, 2013).

特性

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

CAS RN

51938-32-0, 207461-10-7
Record name 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。